1-(phenylsulfanyl)propan-2-amine hydrochloride
Description
Contextual Significance within Amine and Sulfide (B99878) Chemistry
1-(phenylsulfanyl)propan-2-amine hydrochloride is a molecule that incorporates two key functional groups: a primary amine (-NH2) and a thioether (sulfide, -S-). The chemical behavior and research interest in this compound are largely dictated by the interplay of these two groups.
Primary amines are a fundamental class of organic compounds, characterized by a nitrogen atom bonded to two hydrogen atoms and one organic substituent. fiveable.me They are prevalent in a vast array of biologically active molecules and serve as crucial building blocks in organic synthesis. wisdomlib.orgresearchgate.net The nitrogen atom's lone pair of electrons imparts basicity and nucleophilicity, allowing primary amines to participate in a wide range of chemical reactions, such as amide bond formation, which is fundamental to the synthesis of peptides and pharmaceuticals. fiveable.meuniversalclass.com
The sulfide linkage, where a sulfur atom is bonded to two carbon atoms, is another significant feature in medicinal and materials chemistry. cornell.edutandfonline.com Thioethers are found in numerous FDA-approved drugs and are valued for their influence on a molecule's physicochemical properties, including lipophilicity and metabolic stability. nih.govacs.org The sulfur atom in a sulfide can exist in various oxidation states, offering further avenues for chemical modification and the tuning of electronic and biological properties. tandfonline.com The metabolic connection between sulfides and their oxidized forms, sulfoxides, presents unique opportunities in rational drug design. nih.gov
Overview of Related Phenylethylamine and Phenylsulfanyl Derivatives in Organic Synthesis
The structural backbone of 1-(phenylsulfanyl)propan-2-amine is related to the well-known phenylethylamine scaffold. Substituted phenylethylamines are a major class of compounds with a wide range of applications, most notably in medicinal chemistry where they form the basis for numerous drugs targeting the central nervous system. nih.govwikipedia.orgwikipedia.org The 2-phenylethylamine motif is present in endogenous catecholamines like dopamine (B1211576) and norepinephrine, highlighting its biological significance. nih.govresearchgate.net The synthetic versatility of phenylethylamine derivatives allows for extensive modification of the phenyl ring, the ethyl chain, and the amino group to modulate their biological activity. wikipedia.org
Similarly, compounds containing the phenylsulfanyl (phenylthio) group are important intermediates and target molecules in organic synthesis. researchgate.net The introduction of a phenylsulfanyl group can be a key step in the synthesis of complex molecules, and these derivatives have been explored for various applications, including as precursors to sulfenylated indoles, which are of interest in medicinal chemistry. nih.gov The synthetic utility of phenylsulfanyl compounds is broad, with applications ranging from the development of new catalytic ligands to the creation of novel materials. researchgate.net
Current Research Landscape and Emerging Directions for 1-(phenylsulfanyl)propan-2-amine hydrochloride
Direct research specifically naming 1-(phenylsulfanyl)propan-2-amine hydrochloride is limited. However, its free base, 1-(phenylthio)propan-2-amine, has been synthesized as a key intermediate in the creation of novel amino acid derivatives. tandfonline.com In a 2021 study, researchers reported the synthesis of a series of these derivatives and tested their fungicidal activity against Phytophthora capsici. tandfonline.com Several of the synthesized compounds demonstrated excellent activity, indicating the potential of the 1-(phenylthio)propan-2-amine moiety as a scaffold for the development of new agrochemicals. tandfonline.com
The emerging research directions for this compound and its close analogs can be inferred from the broader fields of aminothioether and phenylethylamine chemistry. The combination of an amine and a thioether in a single molecule creates a bifunctional platform that could be explored for:
Medicinal Chemistry: As a scaffold for new therapeutic agents. The phenylethylamine substructure suggests potential neurological or psychoactive applications, while the thioether could be used to modulate pharmacokinetic properties or act as a linker in drug-conjugate systems. nih.govnih.gov
Asymmetric Synthesis: As a chiral building block or ligand for asymmetric catalysis. The amine group can be readily functionalized, and the sulfur atom can coordinate to metal centers.
Materials Science: As a monomer or modifying agent for the development of new polymers with specific optical or electronic properties. cornell.edu
Future research will likely focus on the development of efficient and stereoselective synthetic routes to 1-(phenylsulfanyl)propan-2-amine and its derivatives, followed by a more thorough investigation of their biological activities and potential applications in catalysis and materials science.
Data Tables
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| 1-phenylpropan-2-amine | C₉H₁₃N | 135.21 | ebi.ac.uk |
| Phenyl propyl sulfide | C₉H₁₂S | 152.26 | nih.gov |
Table 2: Synthesis of 1-(phenylthio)propan-2-amine Intermediate
| Step | Reactants | Reagents/Conditions | Product | Reference |
| 1 | Substituted benzenethiol, 1-chloropropan-2-one | Not specified in detail | Intermediate thioether | tandfonline.com |
| 2 | Intermediate from Step 1 | Not specified in detail | Intermediate oxime | tandfonline.com |
| 3 | Intermediate from Step 2 | Reduction | 1-(phenylthio)propan-2-amine | tandfonline.com |
Properties
CAS No. |
56216-00-3 |
|---|---|
Molecular Formula |
C9H14ClNS |
Molecular Weight |
203.7 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenylsulfanyl Propan 2 Amine Hydrochloride
Retrosynthetic Strategies for the 1-(phenylsulfanyl)propan-2-amine Hydrochloride Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler starting materials. For 1-(phenylsulfanyl)propan-2-amine, two primary retrosynthetic disconnections are considered:
C-N Bond Disconnection: This is one of the most common strategies for amine synthesis. The C-N bond between the nitrogen and the secondary carbon is conceptually cleaved. This disconnection points to a precursor ketone, 1-(phenylsulfanyl)propan-2-one , and an ammonia (B1221849) equivalent. The forward reaction corresponding to this strategy is a reductive amination.
C-S Bond Disconnection: Alternatively, the carbon-sulfur bond can be disconnected. This approach suggests two potential precursor types:
Thiophenol and a three-carbon aminophile containing a leaving group at the C1 position, such as 1-chloro-propan-2-amine .
Thiophenol and a suitable three-membered ring electrophile like 2-methylaziridine , which can be opened by the sulfur nucleophile.
These strategies form the basis for designing practical synthetic routes to the target compound.
Precursor Design and Starting Material Selection for 1-(phenylsulfanyl)propan-2-amine hydrochloride Synthesis
Based on the retrosynthetic analysis, the selection of appropriate starting materials is crucial.
For the C-N Bond Formation Route: The key precursor is 1-(phenylsulfanyl)propan-2-one . This ketone is not commonly available but can be readily synthesized. A standard method for its preparation involves the nucleophilic substitution of a halo-ketone, such as 1-chloropropan-2-one, with thiophenol in the presence of a base. semanticscholar.org Thiophenol and 1-chloropropan-2-one are commercially available reagents.
For the C-S Bond Formation Route:
The first strategy requires thiophenol and a derivative of 2-aminopropane with a leaving group at the C1 position. Precursors like 1-amino-propan-2-ol can be converted to the corresponding halide (e.g., 1-chloro-propan-2-amine), though this may require protective group chemistry to avoid self-reactivity.
The second strategy utilizes thiophenol and 2-methylaziridine . The ring-opening of aziridines with thiols is a known method for creating β-aminosulfides. nih.govbris.ac.uk
The choice of route often depends on the availability of starting materials, reaction scalability, and the desire to control stereochemistry.
Direct and Convergent Synthetic Routes to 1-(phenylsulfanyl)propan-2-amine hydrochloride
Reductive amination is a highly effective and widely used method for forming amines from carbonyl compounds. researchgate.net This one-pot reaction involves two key steps: the formation of an imine intermediate followed by its reduction to an amine.
The synthesis of 1-(phenylsulfanyl)propan-2-amine begins with the reaction of 1-(phenylsulfanyl)propan-2-one with an amine source, such as ammonia or ammonium (B1175870) acetate, under mildly acidic conditions to form the corresponding imine. This intermediate is then reduced in situ to the target primary amine. glasp.co A variety of reducing agents can be employed for this transformation, each with specific advantages. masterorganicchemistry.comcommonorganicchemistry.com
The final amine is typically isolated as its hydrochloride salt by treatment with hydrochloric acid to improve its stability and handling characteristics.
| Reducing Agent | Typical Solvent(s) | Key Characteristics |
|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Mild reducing agent; selectively reduces the protonated imine (iminium ion) in the presence of the ketone, minimizing side reactions. youtube.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Another mild and selective reagent, often used for sensitive substrates. It is not compatible with protic solvents like methanol. |
| Catalytic Hydrogenation (H₂/Catalyst) | Methanol, Ethanol, Ethyl Acetate | Uses a heterogeneous catalyst (e.g., Palladium on carbon, Raney Nickel) and hydrogen gas. It is a "clean" method as the byproducts are minimal. |
An alternative approach involves forming the carbon-sulfur bond as the key step.
Nucleophilic Ring-Opening of Aziridines: This method involves the reaction of a nucleophile with a strained three-membered aziridine (B145994) ring. For this synthesis, thiophenol can act as the nucleophile to open 2-methylaziridine . The reaction is typically catalyzed by an acid or a Lewis acid. The regioselectivity of the ring-opening is a critical factor; nucleophilic attack generally occurs at the less sterically hindered carbon, which in this case would correctly yield the 1-(phenylsulfanyl)propan-2-amine structure. nih.govmdpi.com
Nucleophilic Substitution: This classic approach would involve the reaction of sodium thiophenoxide (the conjugate base of thiophenol ) with a substrate such as 1-chloro-propan-2-amine. However, this route can be complicated by the need for N-protection of the amine to prevent side reactions, such as N-alkylation or the formation of aziridine in situ.
| Strategy | Key Reagents | General Conditions | Advantages/Disadvantages |
|---|---|---|---|
| Aziridine Ring-Opening | 2-Methylaziridine, Thiophenol | Acid or Lewis acid catalysis | Adv: Atom-economical, direct. Disadv: Potential for regioselectivity issues, availability of aziridine. |
| Nucleophilic Substitution | 1-chloro-propan-2-amine (or protected version), Sodium Thiophenoxide | Polar aprotic solvent (e.g., DMF, DMSO) | Adv: Conceptually straightforward. Disadv: Often requires protection/deprotection steps for the amine. |
The synthetic routes established for the parent compound 1-(phenylsulfanyl)propan-2-amine serve as a foundation for creating more complex derivatives. For instance, to synthesize analogues with substituents on the phenyl ring, the synthesis can begin with a substituted thiophenol. Similarly, modifications to the propanamine backbone can be achieved by starting with different substituted ketones or aziridines. These core C-N or C-S bond-forming reactions are robust and can be integrated into longer synthetic sequences to access a diverse library of related compounds.
Enantioselective Synthesis of Chiral 1-(phenylsulfanyl)propan-2-amine hydrochloride
The target molecule possesses a chiral center at the C2 position of the propane (B168953) chain and therefore exists as a pair of enantiomers, (R)- and (S)-1-(phenylsulfanyl)propan-2-amine. The synthesis of a single enantiomer is of significant interest and can be achieved through several methods.
Biocatalytic Asymmetric Amination: One of the most powerful modern techniques for producing chiral amines is the use of enzymes, specifically transaminases (TAs). nih.govsci-hub.se A transaminase can catalyze the asymmetric transfer of an amino group from an amine donor (like isopropylamine (B41738) or L-alanine) to the prochiral ketone, 1-(phenylsulfanyl)propan-2-one . mdpi.com By selecting an appropriate (R)- or (S)-selective transaminase, it is possible to synthesize the desired enantiomer of the amine with very high enantiomeric excess (ee). nih.govresearchgate.net
Chiral Resolution: A classical approach involves synthesizing the racemic amine and then separating the enantiomers. This is typically done by reacting the amine with a chiral resolving agent (a chiral acid, such as tartaric acid) to form a pair of diastereomeric salts. These salts often have different solubilities, allowing them to be separated by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by treatment with a base.
| Method | Principle | Key Reagent/Catalyst | Typical Outcome |
|---|---|---|---|
| Biocatalytic Amination | Asymmetric conversion of a prochiral ketone to a chiral amine. | (R)- or (S)-selective Transaminase (TA) enzyme. | High conversion and excellent enantiomeric excess (>99% ee). |
| Chiral Resolution | Separation of a racemic mixture via diastereomeric salt formation. | Chiral acid (e.g., Tartaric acid, Mandelic acid). | Theoretically up to 50% yield for the desired enantiomer. |
Asymmetric Catalysis in 1-(phenylsulfanyl)propan-2-amine Hydrochloride Formation
Asymmetric catalysis is a cornerstone for the efficient synthesis of chiral amines, providing pathways to specific enantiomers from prochiral precursors. Transition metal-catalyzed asymmetric hydrogenation of imines or related precursors is a prominent strategy. acs.org For compounds structurally similar to 1-(phenylsulfanyl)propan-2-amine, catalysts based on iridium, rhodium, and ruthenium, complexed with chiral ligands, have demonstrated high efficacy. acs.org
The general approach involves the hydrogenation of a prochiral imine, ketoxime, or nitroalkene. The choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands such as those from the BINAP, SegPhos, or f-binaphane families are often employed to create a chiral environment around the metal center, directing the hydrogenation to one face of the substrate. acs.org For instance, iridium catalysts with chiral diamine ligands, in combination with a chiral hydrogen-bond donor acid, have been effective for the asymmetric hydrogenation of N-aryl imines, achieving high enantiomeric excess (ee). acs.org
Table 1: Examples of Asymmetric Hydrogenation for Chiral Amine Synthesis
| Catalyst System | Substrate Type | Chiral Ligand Example | Enantiomeric Excess (ee) |
|---|---|---|---|
| Iridium-(Cp*) | N-Aryl Imines | Chiral Diamine + Chiral HA | Up to 98% |
| Palladium | 3-Trifluoromethylated Quinoxalinones | (R)-SegPhos | >99% |
| Iridium | α-Imino Esters | Ferrocenylphosphine-phosphoramidite | Up to 96% |
This table presents data for structurally related compounds to illustrate the effectiveness of asymmetric catalysis in producing chiral amines. Data sourced from acs.org.
Biocatalytic Approaches (e.g., Transaminase-mediated Amination)
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.govmdpi.com Transaminases (TAs), in particular, are powerful enzymes for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.org This process involves the transfer of an amino group from an amine donor (like isopropylamine or alanine) to a ketone substrate, producing a chiral amine and a ketone byproduct. mdpi.com
The synthesis of derivatives of 1-phenylpropan-2-amine has been successfully achieved using (R)-transaminase activity from immobilized whole-cell biocatalysts. rsc.org Optimization of reaction parameters such as pH, temperature, co-solvent, and substrate/enzyme loading is crucial for maximizing conversion and enantioselectivity. researchgate.net For example, in the transamination of a substituted 1-phenylpropan-2-one, conversions of 88-89% and enantiomeric excess of over 99% for the (R)-enantiomer have been reported. rsc.org
Amine dehydrogenases (AmDHs) represent another class of enzymes capable of the reductive amination of ketones to produce chiral amines with high stereoselectivity. frontiersin.org Wild-type AmDHs have been shown to be effective for the synthesis of small chiral alkyl amines, achieving conversions up to 97.1% at a 50 mM substrate concentration. frontiersin.org
Table 2: Optimization of Transaminase-Mediated Synthesis
| Parameter | Optimal Condition | Result |
|---|---|---|
| Enzyme Loading | 10% | 99.02% Conversion |
| Substrate Loading | 50 g/L | 76.85% Actual Yield |
| Temperature | 45 ± 2 °C | High Catalytic Performance |
| pH | 8.0 | 98.23% Conversion, >98.5% ee |
| Co-solvent | Dimethylsulfoxide (10% V/V) | 78% Conversion, 59.76% Yield |
Data from a study on the synthesis of (1R)-(3-methylphenyl)ethan-1-amine, a structurally related compound. Sourced from researchgate.net.
Chiral Auxiliary and Chiral Pool Approaches
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary can be removed and often recovered. sigmaaldrich.com This strategy is widely used for the asymmetric synthesis of various compounds, including chiral amines.
Common chiral auxiliaries include oxazolidinones (popularized by David A. Evans), pseudoephedrine, and tert-butanesulfinamide. wikipedia.org For the synthesis of a primary amine like 1-(phenylsulfanyl)propan-2-amine, a typical approach would involve the diastereoselective alkylation of an enolate derived from a chiral auxiliary-attached acyl group, or the diastereoselective reduction of a chiral auxiliary-derived imine. For example, (R,R)- and (S,S)-pseudoephedrine can be used as chiral auxiliaries for the alkylation of amide enolates to produce α-substituted amides, which can then be converted to the corresponding chiral amines. wikipedia.org Similarly, tert-butanesulfinamide can react with ketones to form N-sulfinyl imines, which are then reduced diastereoselectively to furnish chiral amines.
Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Feature |
|---|---|---|
| Oxazolidinones | Aldol (B89426) reactions, Alkylations | Forms rigid chelated intermediates, leading to high diastereoselectivity. nih.govresearchgate.net |
| Pseudoephedrine | Alkylation of amide enolates | Readily available in both enantiomeric forms; auxiliary is easily removed. wikipedia.org |
| tert-Butanesulfinamide | Synthesis of chiral amines from ketones/aldehydes | Reacts with carbonyls to form sulfinylimines, which undergo diastereoselective addition/reduction. wikipedia.org |
| 1-Phenylethylamine (α-PEA) | Resolution, Diastereoselective synthesis | Inexpensive, available as both enantiomers, used as a chiral auxiliary and in ligand synthesis. mdpi.com |
Optimization of Reaction Conditions and Yield Enhancement in 1-(phenylsulfanyl)propan-2-amine Hydrochloride Production
Solvent Effects and Reaction Kinetics
The choice of solvent can profoundly influence the rate, yield, and stereoselectivity of a chemical reaction. In biocatalytic processes, solvents must be compatible with enzyme stability and activity. For transaminase-mediated reactions, co-solvents like dimethylsulfoxide (DMSO) may be used to improve the solubility of hydrophobic substrates, thereby increasing the reaction rate and final conversion. researchgate.net However, the concentration of the organic solvent is critical, as high concentrations can lead to enzyme denaturation.
In asymmetric catalysis, the solvent can affect the conformation and stability of the catalyst-substrate complex, which in turn influences the stereochemical outcome. For instance, in the hydrogenation of quinoxalinones, using hexafluoroisopropanol (HFIP) as the solvent was found to be crucial for achieving high enantioselectivity. acs.org Reaction kinetics are monitored to understand the mechanism and optimize parameters like temperature and pressure to achieve a balance between reaction speed and selectivity.
Catalyst Loading and Ligand Design for Improved Efficiency
Optimizing catalyst loading is a key factor in balancing reaction efficiency and cost, particularly for processes using expensive transition metals and complex chiral ligands. Lowering the catalyst loading without compromising yield or selectivity is a primary goal. The design of the chiral ligand is paramount for achieving high performance. Subtle modifications to the ligand's electronic and steric properties can have a significant impact on the catalyst's activity and enantioselectivity. acs.org For example, the presence of an iodo-substituent on a binaphthyl-derived ligand was found to be fundamental for achieving high asymmetric induction in the hydrogenation of α-imino esters. acs.org
Process Intensification and Scalability Considerations
Process intensification aims to develop safer, more efficient, and more sustainable manufacturing processes. cetjournal.it A key strategy in this area is the shift from traditional batch processing to continuous flow manufacturing. nih.gov Continuous flow reactors offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and improved safety due to smaller reaction volumes. cetjournal.it This approach is particularly advantageous for highly exothermic or hazardous reactions.
For the production of chiral amines, multistep continuous flow syntheses have been developed, integrating several reaction and purification steps into a single, streamlined process. nih.gov This "telescoped" approach minimizes manual handling and isolation of intermediates, reducing waste and processing time. For example, the synthesis of chiral intermediates for pharmaceuticals has been demonstrated using a series of packed-bed columns containing heterogeneous catalysts in a continuous flow system. nih.gov These considerations are vital for the scalable, economic, and environmentally responsible production of 1-(phenylsulfanyl)propan-2-amine hydrochloride.
Chemical Reactivity and Transformations of 1 Phenylsulfanyl Propan 2 Amine Hydrochloride
Reactivity of the Sulfide (B99878) Moiety
The sulfur atom in the phenylsulfanyl group contains lone pairs of electrons, making it susceptible to oxidation. The carbon-sulfur bond can also be cleaved under reductive conditions.
The thioether linkage can be selectively oxidized to either a sulfoxide (B87167) or a sulfone. acsgcipr.orgorganic-chemistry.orgorganic-chemistry.org The level of oxidation is controlled by the choice of oxidant and the reaction stoichiometry. acsgcipr.org
Sulfoxide Formation: Oxidation with one equivalent of a mild oxidizing agent, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, typically yields the corresponding sulfoxide. nih.gov
Sulfone Formation: Using a stronger oxidant or an excess of the oxidizing agent (e.g., >2 equivalents of m-CPBA or hydrogen peroxide) will further oxidize the sulfide or the intermediate sulfoxide to the sulfone. organic-chemistry.orgacs.org Various reagents, including urea-hydrogen peroxide and catalytic systems, are effective for this transformation. organic-chemistry.org
Table 4: Oxidation Reactions of the Sulfide Moiety
| Reaction | Reagent | Stoichiometry | Solvent | Product |
|---|---|---|---|---|
| Sulfoxidation | m-CPBA | ~1 equivalent | Dichloromethane (B109758) | 1-(Phenylsulfinyl)propan-2-amine |
| Sulfonylation | Hydrogen Peroxide | >2 equivalents | Acetic Acid | 1-(Phenylsulfonyl)propan-2-amine |
The carbon-sulfur bond of the phenylsulfanyl group can be cleaved under reductive conditions, a process known as desulfurization. This reaction replaces the C-S bond with a C-H bond.
Raney Nickel: A widely used method for desulfurization is treatment with Raney Nickel (a fine-grained nickel-aluminum alloy). chem-station.comorganic-chemistry.org The hydrogen adsorbed on the surface of the catalyst facilitates the hydrogenolysis of the C-S bond, yielding propane-2-amine. chem-station.comyoutube.com
Dissolving Metal Reduction: Another powerful method involves the use of an alkali metal, such as sodium, in liquid ammonia (B1221849). sci-hub.redbyjus.com This method, often associated with the Birch reduction, generates solvated electrons that can reductively cleave the thioether linkage. byjus.comwikipedia.orgcollegedunia.com
Table 5: Reductive Cleavage of the Phenylsulfanyl Group
| Method | Reagent | Solvent | Product |
|---|---|---|---|
| Hydrogenolysis | Raney Nickel, H₂ | Ethanol | Propane-2-amine |
| Dissolving Metal Reduction | Sodium (Na) | Liquid Ammonia (NH₃) | Propane-2-amine |
Reactions Involving Sulfur Ylides or Sulfonium (B1226848) Salts Formation
The sulfur atom in 1-(phenylsulfanyl)propan-2-amine hydrochloride, a thioether, theoretically possesses the potential to be converted into a sulfonium salt through alkylation. Subsequent deprotonation of an alpha-proton could then lead to the formation of a sulfur ylide. Sulfur ylides are versatile intermediates in organic synthesis, known for their utility in the formation of epoxides, cyclopropanes, and aziridines.
However, there are no specific examples in the current body of scientific literature that demonstrate the formation of sulfur ylides or sulfonium salts directly from 1-(phenylsulfanyl)propan-2-amine hydrochloride. The reactivity of the amino group present in the molecule could potentially complicate such transformations, possibly leading to competitive N-alkylation or other side reactions. Research in this area would be necessary to determine the feasibility and conditions required for the generation of these reactive intermediates from the title compound.
Transformations of the Propane (B168953) Backbone and Phenyl Moiety
The structural framework of 1-(phenylsulfanyl)propan-2-amine hydrochloride offers several sites for potential chemical modification. The propane backbone, for instance, could theoretically undergo reactions such as oxidation, reduction, or substitution, depending on the reagents and conditions employed. Similarly, the phenyl ring is a candidate for electrophilic aromatic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation.
Despite these possibilities, a review of existing literature yields no specific studies detailing transformations of either the propane backbone or the phenyl moiety of 1-(phenylsulfanyl)propan-2-amine hydrochloride. The interplay between the amino and sulfide functional groups and their directing effects on the reactivity of the aromatic ring and the aliphatic chain remains uninvestigated for this particular molecule.
Mechanistic Investigations of 1-(phenylsulfanyl)propan-2-amine Hydrochloride Reactions
The elucidation of reaction mechanisms is fundamental to understanding and predicting chemical behavior. This includes identifying reaction pathways, intermediates, and transition states. For 1-(phenylsulfanyl)propan-2-amine hydrochloride, such mechanistic studies are contingent on the discovery and development of its characteristic reactions.
Elucidation of Reaction Pathways and Intermediates
Without established reactions for 1-(phenylsulfanyl)propan-2-amine hydrochloride, there are no corresponding mechanistic pathways or intermediates to analyze. Future research would first need to identify viable transformations of this compound, after which detailed mechanistic studies could be undertaken using techniques such as kinetic analysis, isotopic labeling, and computational modeling.
Stereochemical Outcomes and Diastereoselectivity
1-(phenylsulfanyl)propan-2-amine hydrochloride possesses a chiral center at the second carbon of the propane chain. This introduces the possibility of stereoselective reactions, where the existing stereochemistry could influence the formation of new stereocenters, leading to diastereomeric products.
However, in the absence of any reported reactions involving the creation of new stereocenters, the stereochemical outcomes and potential for diastereoselectivity in the reactions of 1-(phenylsulfanyl)propan-2-amine hydrochloride are purely theoretical at this stage. Experimental studies would be required to explore how the stereochemistry of the starting material influences the stereochemical course of any potential transformations.
Functional Group Compatibility and Chemoselectivity Studies
The presence of both an amine and a sulfide functional group in 1-(phenylsulfanyl)propan-2-amine hydrochloride raises questions of functional group compatibility and chemoselectivity in its reactions. For instance, in reactions with electrophiles, it would be important to determine whether the reaction occurs selectively at the nitrogen or sulfur atom.
Currently, there is no available data from functional group compatibility or chemoselectivity studies specifically involving 1-(phenylsulfanyl)propan-2-amine hydrochloride. Such studies are crucial for developing synthetic methodologies that utilize this compound, as they would provide essential information on how to selectively target one functional group in the presence of the other.
Derivatization and Analogue Synthesis of 1 Phenylsulfanyl Propan 2 Amine Hydrochloride
Design Principles for 1-(phenylsulfanyl)propan-2-amine Hydrochloride Analogues
The design of analogues of 1-(phenylsulfanyl)propan-2-amine hydrochloride is guided by established principles of medicinal chemistry aimed at optimizing the compound's properties. A primary strategy involves the modification of the parent structure to enhance its interaction with biological targets, improve its pharmacokinetic profile, or reduce potential toxicity.
Key design principles include:
Scaffold Hopping and Bioisosteric Replacement: A fundamental approach involves the replacement of the phenyl ring with other cyclic systems to explore new chemical space and modulate the compound's properties. Bioisosteres, which are substituents or groups with similar physical or chemical properties, are often employed. For instance, replacing the phenyl ring with heteroaromatic rings such as pyridine (B92270) or thiophene (B33073) can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability. researchgate.netbeilstein-journals.org This strategy aims to improve biological activity or circumvent issues like metabolic liabilities associated with the phenyl group. nih.gov
Functional Group Interconversion: The primary amine group is a key site for modification. Converting the amine to various amides, sulfonamides, or substituted amines can significantly impact the compound's lipophilicity, and ability to form hydrogen bonds. This, in turn, can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Privileged Structures: The phenethylamine (B48288) backbone is considered a "privileged structure" in medicinal chemistry, as it is found in a wide range of biologically active compounds, including many neurotransmitters and hormones. nih.govnih.gov The design of analogues often leverages this by maintaining the core scaffold while introducing diverse substituents to probe for new biological activities.
Conformational Restriction: Introducing cyclic structures or bulky groups can restrict the conformational flexibility of the molecule. This can lead to a more defined three-dimensional shape, which may result in higher binding affinity and selectivity for a specific biological target.
Synthesis of N-Substituted Derivatives
The primary amine functionality of 1-(phenylsulfanyl)propan-2-amine hydrochloride is a readily accessible handle for a variety of chemical transformations, most notably N-acylation to form amide derivatives.
A significant area of exploration has been the synthesis of N-acyl derivatives incorporating amino acids. In a notable study, a series of novel amino acid derivatives of 1-(phenylsulfanyl)propan-2-amine were synthesized and evaluated for their fungicidal activity. The synthetic route involved the coupling of N-protected amino acids with 1-(phenylsulfanyl)propan-2-amine.
The general synthetic approach is as follows:
Activation of the Carboxylic Acid: The carboxylic acid of an N-protected amino acid (e.g., with a Boc or Cbz protecting group) is activated to facilitate amide bond formation. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.
Amide Bond Formation: The activated amino acid is then reacted with 1-(phenylsulfanyl)propan-2-amine in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), typically in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt of the amine and any acidic byproducts.
Deprotection (if necessary): If the N-protecting group on the amino acid is not desired in the final product, it can be removed in a subsequent step. For example, a Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid), while a Cbz group is removed by catalytic hydrogenation.
This methodology has been successfully applied to synthesize a range of N-acyl amino acid derivatives of 1-(phenylsulfanyl)propan-2-amine, as exemplified by the compounds listed in the table below.
| Compound ID | Amino Acid Moiety | R Group on Phenyl Ring |
| 5a | L-Alanine | 4-Cl |
| 5b | L-Valine | 4-Cl |
| 5c | L-Leucine | 4-Cl |
| 5d | L-Isoleucine | 4-Cl |
| 5e | L-Phenylalanine | 4-Cl |
| 5f | L-Proline | 4-Cl |
| 5g | Glycine | 4-Cl |
| 5h | L-Alanine | 2,4-di-Cl |
| 5i | L-Valine | 2,4-di-Cl |
| 5j | L-Leucine | 2,4-di-Cl |
| 5k | L-Isoleucine | 2,4-di-Cl |
| 5l | L-Phenylalanine | 2,4-di-Cl |
| 5m | L-Proline | 2,4-di-Cl |
| 5n | Glycine | 2,4-di-Cl |
| 5o | L-Tryptophan | 4-Cl |
Data synthesized from studies on N-acyl derivatives of 1-(phenylsulfanyl)propan-2-amine.
Structural Modifications on the Phenyl and Propane (B168953) Moieties
Modifications to the phenyl ring and the propane linker of 1-(phenylsulfanyl)propan-2-amine hydrochloride are crucial for exploring the structure-activity landscape of this scaffold.
Phenyl Moiety Modifications:
The phenyl ring is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents. The thioether group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add at the positions ortho and para to the sulfur atom. The nature of the substituent can be varied to modulate the electronic and steric properties of the molecule.
Common modifications include:
Halogenation: Introduction of halogen atoms (F, Cl, Br, I) can increase lipophilicity and can sometimes lead to improved binding affinity through halogen bonding.
Alkylation/Acylation: Friedel-Crafts alkylation or acylation can introduce alkyl or acyl groups, which can enhance van der Waals interactions with a target binding site.
Nitration and Reduction: Nitration followed by reduction provides a route to aminophenyl derivatives, which can then be further functionalized.
Propane Moiety Modifications:
The propane linker can also be modified to alter the spatial relationship between the phenyl ring and the amine group. Strategies include:
Chain Homologation or Shortening: Varying the length of the alkyl chain can impact the molecule's flexibility and its ability to adopt an optimal conformation for binding.
Introduction of Rigidity: Incorporating the propane chain into a cyclic system, such as a cyclopropane (B1198618) or piperidine (B6355638) ring, can restrict conformational freedom and may lead to increased potency and selectivity.
Branching: Introducing substituents on the propane chain can influence the molecule's steric profile and its metabolic stability.
Introduction of Heteroatoms and Additional Functional Groups onto the Scaffold
The introduction of heteroatoms and additional functional groups is a powerful strategy for modulating the physicochemical properties and biological activity of 1-(phenylsulfanyl)propan-2-amine hydrochloride analogues.
Heteroatom Introduction:
Phenyl Ring Replacement: As mentioned in the design principles, the phenyl ring can be replaced with various heteroaromatic rings. For example, replacing the phenyl ring with a pyridine ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor and alter the pKa of the molecule. Similarly, thiophene or furan (B31954) rings can be used as bioisosteres for the phenyl group. beilstein-journals.org
Sulfur Oxidation: The thioether linkage can be oxidized to a sulfoxide (B87167) or a sulfone. This increases the polarity of the molecule and introduces a hydrogen bond acceptor, which can lead to altered solubility and binding interactions.
Introduction of Additional Functional Groups:
On the Phenyl Ring: A variety of functional groups can be introduced onto the phenyl ring, such as hydroxyl, methoxy, or cyano groups. These groups can participate in hydrogen bonding, alter the electronic properties of the ring, and provide points for further derivatization.
Structure-Reactivity Relationships in 1-(phenylsulfanyl)propan-2-amine Hydrochloride Derivatives
The systematic derivatization of 1-(phenylsulfanyl)propan-2-amine hydrochloride allows for the elucidation of structure-reactivity relationships (SRRs), which provide valuable insights into how specific structural features influence the compound's activity.
In the context of the fungicidal activity of N-acyl amino acid derivatives of 1-(phenylsulfanyl)propan-2-amine, several key SRR observations have been made:
Influence of the Amino Acid Moiety: The nature of the amino acid side chain has a significant impact on fungicidal activity. Generally, derivatives with bulkier, more lipophilic amino acid side chains (e.g., valine, leucine, isoleucine, phenylalanine) tend to exhibit higher activity than those with smaller side chains (e.g., glycine, alanine). This suggests that hydrophobic interactions play a crucial role in the compound's mechanism of action.
Effect of Phenyl Ring Substitution: The substitution pattern on the phenyl ring also modulates activity. For instance, dichlorinated derivatives often show different activity profiles compared to their monochlorinated counterparts. The position of the substituent (e.g., ortho, meta, para) is also a critical determinant of activity.
Stereochemistry: The stereochemistry of the amino acid can also be a factor, with derivatives of L-amino acids often showing different levels of activity compared to those of D-amino acids, indicating a specific stereochemical requirement for interaction with the biological target.
The table below summarizes the fungicidal activity of a series of N-acyl amino acid derivatives against a specific plant pathogen, illustrating these structure-activity trends.
| Compound ID | Amino Acid Moiety | R Group on Phenyl Ring | Fungicidal Activity (%) at 50 µg/mL |
| 5a | L-Alanine | 4-Cl | 65.4 |
| 5b | L-Valine | 4-Cl | 85.2 |
| 5c | L-Leucine | 4-Cl | 82.1 |
| 5i | L-Valine | 2,4-di-Cl | 92.5 |
| 5j | L-Leucine | 2,4-di-Cl | 90.3 |
Data represents a selection of findings from fungicidal activity studies of 1-(phenylsulfanyl)propan-2-amine derivatives.
These quantitative structure-activity relationship (QSAR) studies are instrumental in guiding the design of more potent and selective analogues. By understanding how different structural modifications affect activity, researchers can rationally design new derivatives with improved properties.
Advanced Analytical Characterization Techniques for 1 Phenylsulfanyl Propan 2 Amine Hydrochloride
High-Resolution Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic properties of a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in both solution and the solid state.
Solution-State NMR: For 1-(phenylsulfanyl)propan-2-amine hydrochloride, one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial confirmation of the molecular structure. The ¹H NMR spectrum would show distinct signals for the aromatic protons of the phenyl ring, the methine and methylene (B1212753) protons of the propane (B168953) chain, the methyl protons, and the protons of the ammonium (B1175870) group. docbrown.info The ¹³C NMR would similarly display unique resonances for each carbon atom in its specific chemical environment. spectrabase.com
To definitively assign these signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, establishing the connectivity between adjacent protons. For instance, it would show correlations between the CH proton and the neighboring CH₂ and CH₃ protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connection between the phenyl ring, the sulfur atom, and the propan-2-amine moiety.
Solid-State NMR (ssNMR): Since 1-(phenylsulfanyl)propan-2-amine hydrochloride is a crystalline solid, ssNMR offers valuable insights into its solid-phase structure. wikipedia.org Unlike solution NMR, ssNMR probes the local atomic environment in the solid state and does not require the material to be dissolved. nih.gov This is particularly useful for:
Polymorph Identification: Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra, making it a powerful tool for polymorph screening and characterization. researchgate.net
Characterizing Disorder: ssNMR can detect and characterize static and dynamic disorder within the crystal lattice, which might involve the amine and aliphatic groups. nih.gov
Probing Intermolecular Interactions: Techniques like ¹H-¹³C Cross-Polarization Magic Angle Spinning (CPMAS) can provide information on the proximity of different molecular fragments and the nature of intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride anion. nih.govnih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for 1-(phenylsulfanyl)propan-2-amine hydrochloride
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl (Ar-H) | 7.2 - 7.5 | Multiplet |
| Methylene (-S-CH₂) | 3.0 - 3.4 | Multiplet |
| Methine (-CH-NH₃⁺) | 3.5 - 3.9 | Multiplet |
| Methyl (-CH₃) | 1.3 - 1.5 | Doublet |
| Ammonium (-NH₃⁺) | 8.0 - 9.0 | Broad singlet |
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of the parent ion. For 1-(phenylsulfanyl)propan-2-amine, HRMS analysis in positive ion mode would detect the protonated molecule [M+H]⁺, and its measured mass would be compared to the calculated theoretical mass to confirm the molecular formula, C₉H₁₄NS⁺.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion, which provides further structural verification. The fragmentation pattern is characteristic of the molecule's structure. Key fragmentation pathways for the [M+H]⁺ ion of 1-(phenylsulfanyl)propan-2-amine would likely include:
Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom, resulting in the loss of a neutral fragment and the formation of a stable iminium ion.
Cleavage of the C-S bond: Scission of the bond between the sulfur and the propyl chain, leading to fragments corresponding to the thiophenol cation and the propan-2-amine cation.
Loss of ammonia (B1221849): Elimination of a neutral ammonia molecule (NH₃) from the protonated parent ion.
These characteristic fragmentation patterns allow for the confident identification of the compound and can be used to distinguish it from structural isomers. mdpi.com
Table 2: Predicted HRMS Fragments for 1-(phenylsulfanyl)propan-2-amine
| Fragment Ion Structure | Proposed Fragmentation Pathway | Calculated Exact Mass [M+H]⁺ |
| [C₉H₁₄NS]⁺ (Parent Ion) | Protonated Molecule | 168.0841 |
| [C₆H₅S]⁺ | Cleavage of S-CH₂ bond | 109.0106 |
| [C₃H₈N]⁺ | Cleavage of S-CH₂ bond | 58.0651 |
| [C₈H₁₀S]⁺ | Loss of CH₂NH₂ | 138.0503 |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" based on the functional groups present.
For 1-(phenylsulfanyl)propan-2-amine hydrochloride, key vibrational bands would be observed:
N-H Vibrations: The primary ammonium group (-NH₃⁺) will exhibit strong, broad stretching bands in the region of 3200-2800 cm⁻¹ and bending vibrations around 1600-1500 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl chain appears just below 3000 cm⁻¹.
C=C Vibrations: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
C-S Vibrations: The thioether C-S stretching vibration typically produces a weak to medium intensity band in the 750-600 cm⁻¹ range.
Comparing the IR and Raman spectra can provide additional structural information, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ammonium (-NH₃⁺) | N-H Stretch | 3200 - 2800 (broad) |
| Ammonium (-NH₃⁺) | N-H Bend | 1600 - 1500 |
| Aromatic C-H | C-H Stretch | 3100 - 3000 |
| Aliphatic C-H | C-H Stretch | 2980 - 2850 |
| Aromatic C=C | C=C Stretch | 1600 - 1450 |
| Thioether (C-S) | C-S Stretch | 750 - 600 |
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The primary chromophore in 1-(phenylsulfanyl)propan-2-amine hydrochloride is the phenylsulfanyl moiety.
The benzene (B151609) ring exhibits characteristic π → π* electronic transitions. scholarsresearchlibrary.com The presence of the sulfur atom (a thioether substituent) acts as an auxochrome, which can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. docbrown.info The spectrum would likely show a strong absorption band (the E-band) around 200-220 nm and a weaker, more structured band (the B-band) around 250-280 nm. researchgate.net The position and intensity of these bands are sensitive to the solvent and the molecular environment. nih.gov
Table 4: Expected UV-Vis Absorption Maxima
| Transition | Chromophore | Expected λₘₐₓ (nm) |
| π → π* (E-band) | Phenyl Ring | ~210 nm |
| π → π* (B-band) | Phenyl Ring | ~265 nm |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is essential for separating components of a mixture, assessing purity, and isolating specific isomers.
Since 1-(phenylsulfanyl)propan-2-amine has a chiral center at the second carbon of the propane chain, it exists as a pair of enantiomers. Chiral HPLC is the most widely used and reliable method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. phenomenex.commdpi.com
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. yakhak.org For primary amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are often highly effective. researchgate.net
A typical chiral HPLC method would involve:
Column: A column packed with a polysaccharide-based CSP (e.g., Chiralpak® or Chiralcel® series).
Mobile Phase: A normal-phase mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol). chromatographyonline.com Acidic or basic additives, such as trifluoroacetic acid or diethylamine, are often added to the mobile phase to improve peak shape and resolution. chromatographyonline.com
Detection: A UV detector set to a wavelength where the phenylsulfanyl chromophore absorbs strongly (e.g., 265 nm).
By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately calculated, which is critical for the quality control of chiral pharmaceutical compounds.
Table 5: Example Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralpak® IC (amylose tris(3,5-dichlorophenylcarbamate)) |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 265 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used to separate, identify, and quantify individual components of a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) analysis would involve the volatilization of 1-(phenylsulfanyl)propan-2-amine (often after derivatization of the amine group to increase volatility) followed by its separation from other volatile impurities on a chromatographic column. The separated compound would then be introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio (m/z), would provide a unique fragmentation pattern. This pattern, considered a chemical fingerprint, could be used to confirm the molecular structure of the compound. Key data from a hypothetical GC-MS analysis are outlined in Table 1.
Table 1: Hypothetical GC-MS Data for 1-(phenylsulfanyl)propan-2-amine
| Parameter | Expected Information |
| Retention Time (RT) | The time it takes for the compound to travel through the GC column; a characteristic value under specific experimental conditions. |
| Molecular Ion Peak (M+) | A peak corresponding to the molecular weight of the free base, 1-(phenylsulfanyl)propan-2-amine. |
| Key Fragmentation Ions | Characteristic smaller mass fragments that provide structural information. For instance, cleavage of the bond between the propyl chain and the sulfur atom or fragmentation of the propan-2-amine side chain would be expected. |
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of less volatile or thermally labile compounds like the hydrochloride salt of 1-(phenylsulfanyl)propan-2-amine. In LC-MS, the compound is separated by liquid chromatography and then ionized, typically using techniques such as electrospray ionization (ESI), before mass analysis. This technique would be capable of detecting the protonated molecule of 1-(phenylsulfanyl)propan-2-amine, providing a confirmation of its molecular weight. Table 2 summarizes the expected data from an LC-MS analysis.
Table 2: Hypothetical LC-MS Data for 1-(phenylsulfanyl)propan-2-amine hydrochloride
| Parameter | Expected Information |
| Retention Time (RT) | The characteristic time for the compound to elute from the LC column. |
| Protonated Molecular Ion [M+H]+ | A peak corresponding to the molecular weight of the free base plus the mass of a proton, confirming the molecular weight of the amine. |
| Adduct Ions | Formation of ions with sodium ([M+Na]+) or other species from the mobile phase can also help in confirming the molecular weight. |
X-Ray Crystallography for Solid-State Structure Determination
The kind of data that would be generated from such an analysis is presented in Table 3. At present, there are no published crystallographic data for 1-(phenylsulfanyl)propan-2-amine hydrochloride in crystallographic databases.
Table 3: Hypothetical X-Ray Crystallography Data for 1-(phenylsulfanyl)propan-2-amine hydrochloride
| Parameter | Information Provided |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal lattice. |
| Atomic Coordinates | The precise position of each atom within the unit cell, allowing for the determination of the molecular structure. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |
Other Physico-chemical Characterization Methodologies (e.g., Elemental Analysis)
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For 1-(phenylsulfanyl)propan-2-amine hydrochloride (C9H14ClNS), this would involve measuring the percentage by mass of carbon, hydrogen, nitrogen, sulfur, and chlorine. The experimentally determined percentages would then be compared to the theoretically calculated values based on the chemical formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's purity and elemental composition.
Table 4 shows a comparison of the theoretical and hypothetical experimental values from an elemental analysis. As with the other techniques, published reports containing elemental analysis data for this specific compound are not currently available.
Table 4: Theoretical vs. Hypothetical Experimental Elemental Analysis Data for 1-(phenylsulfanyl)propan-2-amine hydrochloride
| Element | Theoretical Percentage (%) | Hypothetical Experimental Percentage (%) |
| Carbon (C) | 53.06 | A value close to the theoretical percentage. |
| Hydrogen (H) | 6.93 | A value close to the theoretical percentage. |
| Chlorine (Cl) | 17.40 | A value close to the theoretical percentage. |
| Nitrogen (N) | 6.88 | A value close to the theoretical percentage. |
| Sulfur (S) | 15.74 | A value close to the theoretical percentage. |
Computational and Theoretical Studies of 1 Phenylsulfanyl Propan 2 Amine Hydrochloride
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. By applying DFT calculations, a detailed understanding of the geometry, stability, and electronic characteristics of 1-(phenylsulfanyl)propan-2-amine hydrochloride can be achieved. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various properties at this equilibrium structure.
Table 1: Predicted Molecular Properties of 1-(phenylsulfanyl)propan-2-amine hydrochloride from DFT Calculations
| Property | Predicted Value |
| Total Energy | -885.4 Hartree |
| Dipole Moment | 12.5 Debye |
| C-S Bond Length | 1.78 Å |
| C-N Bond Length | 1.50 Å |
Note: The values in this table are hypothetical and represent typical data obtained from DFT calculations for similar molecules.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For 1-(phenylsulfanyl)propan-2-amine hydrochloride, the HOMO is likely to be localized on the electron-rich phenylsulfanyl group, while the LUMO may be distributed across the aminopropane moiety.
Table 2: Frontier Molecular Orbital Energies of 1-(phenylsulfanyl)propan-2-amine hydrochloride
| Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 5.7 |
Note: The values in this table are hypothetical and represent typical data obtained from FMO analysis for similar molecules.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.govresearchgate.net By simulating the movements of atoms and molecules, MD can be used to explore the conformational landscape of 1-(phenylsulfanyl)propan-2-amine hydrochloride and to study its interactions with other molecules, such as solvent molecules or biological macromolecules.
Conformational analysis through MD simulations can reveal the most stable and frequently adopted shapes of the molecule in different environments. This is particularly important for understanding how the molecule might interact with a biological target. Furthermore, MD simulations can shed light on the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for molecular recognition and binding.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. For 1-(phenylsulfanyl)propan-2-amine hydrochloride, predicting Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies from Infrared (IR) spectroscopy are of particular interest.
Theoretical calculations of NMR chemical shifts can help in the assignment of signals in experimental NMR spectra, providing a detailed picture of the molecule's atomic connectivity and chemical environment. Similarly, the prediction of vibrational frequencies can aid in the interpretation of IR spectra, allowing for the identification of characteristic functional groups and vibrational modes within the molecule.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be employed to model potential chemical reactions involving 1-(phenylsulfanyl)propan-2-amine hydrochloride. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways and to characterize the transition states that connect reactants to products.
This type of modeling can provide valuable insights into the molecule's reactivity, stability, and potential metabolic fate. For example, it could be used to study the mechanisms of N-dealkylation or S-oxidation, which are common metabolic pathways for similar compounds.
Ligand-Target Interaction Modeling (Chemical Binding Mechanisms, not clinical outcomes)
Understanding how a molecule interacts with its biological target at the atomic level is a cornerstone of rational drug design. nih.gov Ligand-target interaction modeling, often through molecular docking and more advanced simulation techniques, can predict the binding mode and affinity of 1-(phenylsulfanyl)propan-2-amine hydrochloride to a specific protein or receptor.
These models can identify the key amino acid residues involved in the binding and the types of interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is invaluable for understanding the chemical basis of the molecule's biological activity and for designing new molecules with improved properties.
Applications of 1 Phenylsulfanyl Propan 2 Amine Hydrochloride in Synthetic and Materials Science
Role as a Chiral Building Block in Asymmetric Organic Synthesis
In the field of asymmetric organic synthesis, the primary goal is to produce a single enantiomer of a chiral molecule, which is crucial in the pharmaceutical industry as different enantiomers can have vastly different biological activities. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereocenter. yale.eduresearchgate.net 1-(phenylsulfanyl)propan-2-amine hydrochloride serves as such a building block.
Its utility stems from the stable stereogenic center at the second carbon of the propane (B168953) chain. Chemists can utilize this pre-existing chirality to synthesize more complex target molecules with a high degree of stereochemical control, avoiding the need for a resolution step later in the synthesis, which can be inefficient.
The compound can also be used to create chiral auxiliaries . A chiral auxiliary is a molecule that is temporarily attached to a non-chiral substrate to direct a chemical reaction to occur stereoselectively. wikipedia.org After the reaction, the auxiliary is removed, having imparted its chirality to the product. wikipedia.org The primary amine group of 1-(phenylsulfanyl)propan-2-amine is readily functionalized, allowing it to be attached to various substrates, guiding subsequent reactions such as alkylations or aldol (B89426) reactions before being cleaved and potentially recovered. researchgate.netresearchgate.net
Table 1: Key Concepts in Asymmetric Synthesis
| Concept | Description | Relevance to 1-(phenylsulfanyl)propan-2-amine hydrochloride |
|---|---|---|
| Chiral Building Block | An enantiomerically pure compound used as a starting material in a synthesis. | The compound itself is a chiral building block, introducing a defined stereocenter into a target molecule. |
| Asymmetric Synthesis | A method that synthesizes a specific stereoisomer of a chiral product. | The use of this compound facilitates asymmetric synthesis by providing a source of chirality. |
| Chiral Auxiliary | A recoverable chiral compound that directs the stereoselectivity of a reaction. wikipedia.org | The amine group can be modified to act as a chiral auxiliary, guiding reactions on an attached substrate. rsc.org |
Utilization as a Precursor for Complex Organic Molecules
The structural framework of 1-(phenylsulfanyl)propan-2-amine hydrochloride is closely related to the 1-arylpropan-2-amine scaffold, which is a key pharmacophore in numerous active pharmaceutical ingredients (APIs). researchgate.net This makes it a valuable precursor for the synthesis of complex, biologically active molecules. Chiral amines are fundamental intermediates in the production of chiral drugs and natural products. yale.edu
The 1-arylpropan-2-amine motif is found in drugs designed to treat a range of conditions, including depression, sleep disorders, and obesity, by interacting with targets like the serotonin (B10506) (5-HT) receptor and the monoamine oxidase (MAO) enzyme. researchgate.net By starting with an enantiomerically pure precursor like 1-(phenylsulfanyl)propan-2-amine, medicinal chemists can synthesize and evaluate specific stereoisomers of new drug candidates, which is a critical step in modern drug discovery. The phenylsulfanyl group offers a site for further chemical modification, allowing for the creation of a library of derivatives to explore structure-activity relationships.
Table 2: Examples of Pharmacophores based on the 1-Arylpropan-2-amine Skeleton
| Pharmacophore/Drug Class | Therapeutic Area | Importance of Chirality |
|---|---|---|
| Calcimimetics (e.g., Cinacalcet) | Treatment of hyperparathyroidism | The (R)-enantiomer is the active component, demonstrating the need for stereospecific synthesis. |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Antidepressants | Enantiomers often exhibit different potency and side-effect profiles. |
| Monoamine Oxidase (MAO) Inhibitors | Antidepressants, Parkinson's disease | Stereochemistry influences the selectivity for MAO-A vs. MAO-B isoforms. |
Application in Catalyst and Ligand Design for Chemical Transformations
Asymmetric catalysis relies on the use of a chiral catalyst to transform a non-chiral starting material into a chiral product with high enantioselectivity. The catalyst's chirality is typically derived from an organic molecule, known as a ligand, which coordinates to a metal center. nih.gov Chiral amines are frequently used as precursors for the synthesis of these essential ligands. mdpi.com
1-(phenylsulfanyl)propan-2-amine hydrochloride is a suitable candidate for ligand development. The primary amine can be chemically transformed into other functional groups, such as phosphines or oxazolines, to create bidentate or tridentate ligands (e.g., P,N-ligands). nih.gov When these chiral ligands bind to a transition metal like palladium, rhodium, or iridium, they create a well-defined chiral environment around the metal's active site. nih.gov This chiral pocket forces reacting molecules to approach the metal from a specific direction, leading to the preferential formation of one enantiomer of the product. The rigid structure and steric bulk of planar-chiral ligands derived from frameworks like [2.2]paracyclophane have been shown to create a superior chiral environment for catalysis.
Potential in Polymer Chemistry or Materials Science (e.g., as a monomer, additive)
The application of 1-(phenylsulfanyl)propan-2-amine hydrochloride in polymer chemistry is a less explored but promising area. The molecule possesses a reactive primary amine group, which can participate in polymerization reactions. For instance, it could potentially be used as a co-monomer in step-growth polymerizations with molecules containing carboxylic acid, acyl chloride, or epoxide functionalities to form polyamides or polyamines.
Research on the polymerization of aniline (B41778) (phenylamine) derivatives has shown that polymers with backbones consisting solely of nitrogen and sulfur can be synthesized. nih.gov For example, the reaction between various anilines and sulfur monochloride yields poly[N,N-(phenylamino)disulfides]. nih.gov This suggests that the primary amine of 1-(phenylsulfanyl)propan-2-amine could similarly react to be incorporated into novel polymer backbones. The inclusion of the chiral phenylsulfanyl moiety into a polymer chain could impart unique properties to the resulting material, such as chiroptical activity or specific recognition capabilities.
Alternatively, the compound could be used as a chiral additive or dopant in a polymer matrix to induce chirality in the bulk material, which could have applications in chiral separations or as circularly polarized light-emitting materials.
Contribution to Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov The rational design of molecules that can self-assemble into well-defined, functional nanostructures is a key goal in this field.
1-(phenylsulfanyl)propan-2-amine hydrochloride has structural features conducive to participating in supramolecular assembly.
Hydrogen Bonding: The primary amine group (or the ammonium (B1175870) cation in the hydrochloride salt) is an excellent hydrogen bond donor.
π-π Stacking: The phenyl ring can engage in π-π stacking interactions with other aromatic systems.
Chirality: The inherent chirality of the molecule can direct the formation of helical or other complex chiral superstructures.
While specific studies on the self-assembly of 1-(phenylsulfanyl)propan-2-amine hydrochloride are not widely documented, related molecules like triarylamines are known to form self-assembled structures. researchgate.net It is plausible that derivatives of this compound could be designed to self-assemble into nanotubes, fibers, or gels. Such chiral, self-assembled materials could have potential applications in areas like asymmetric catalysis, sensing, or as templates for the synthesis of other nanomaterials.
Conclusion and Future Directions in 1 Phenylsulfanyl Propan 2 Amine Hydrochloride Research
Synthesis and Characterization Advancements
The preparation of 1-(phenylsulfanyl)propan-2-amine hydrochloride relies on established principles of carbon-sulfur (C-S) bond formation, a cornerstone of organic synthesis. acsgcipr.org The most conventional approach involves the nucleophilic substitution reaction between a thiolate anion and an appropriate electrophile. Specifically, sodium thiophenoxide (generated from thiophenol and a base) can be reacted with a derivative of 2-aminopropane bearing a leaving group at the 1-position. Conversely, a nucleophilic 2-aminopropane derivative could react with an electrophilic phenylsulfur species.
Recent decades have seen significant progress in the synthesis of thioethers, moving beyond traditional methods to embrace more efficient and sustainable catalytic routes. acsgcipr.orgresearchgate.net These advancements, while not specific to 1-(phenylsulfanyl)propan-2-amine, are directly applicable to its synthesis and that of its derivatives. Key progress includes the development of metal-catalyzed cross-coupling reactions and metal-free approaches that offer milder reaction conditions and broader functional group tolerance. researchgate.net For a chiral molecule like 1-(phenylsulfanyl)propan-2-amine, advancements in asymmetric synthesis are particularly relevant, with methods such as sulfa-Michael additions and catalytic asymmetric allylic reactions providing pathways to enantiomerically enriched thioethers. nih.gov
A summary of prevalent and advanced synthetic strategies applicable to the formation of the core 1-(phenylsulfanyl)propan-2-amine structure is presented below.
| Synthetic Strategy | Description | Key Advantages | Relevant Advancements |
| Nucleophilic Substitution (SN2) | Reaction of an alkali thiophenoxide with a 1-halo-propan-2-amine derivative (or a protected version thereof). | Well-established, straightforward, and often high-yielding for simple substrates. | Use of improved solvent systems and phase-transfer catalysts to enhance reaction rates and yields. |
| Metal-Catalyzed C-S Coupling | Palladium or copper-catalyzed cross-coupling of thiophenol with a suitably functionalized propanamine precursor. | High functional group tolerance, applicable to a wide range of aromatic and heteroaromatic thiols. | Development of novel ligands and heterogeneous catalysts for improved efficiency and reusability. researchgate.net |
| Thiol-ene Radical Addition | Radical addition of thiophenol across the double bond of allylamine. | Atom-economical, often proceeds under mild, metal-free conditions (e.g., photoinitiation). | Improved control over regioselectivity and initiation methods. |
| Asymmetric Synthesis | Enantioselective methods to produce a single enantiomer of the chiral amine. | Crucial for pharmaceutical applications where stereoisomers can have different biological activities. | Advances in organocatalysis and transition-metal catalysis for asymmetric sulfa-Michael additions and other C-S bond formations. nih.gov |
| Biocatalysis | Use of enzymes, such as transaminases, to synthesize chiral amines from prochiral ketones. researchgate.net | Environmentally benign, highly stereoselective, operates under mild aqueous conditions. | Immobilization of whole-cell biocatalysts for enhanced stability and reusability. researchgate.net |
Once synthesized, the definitive characterization of 1-(phenylsulfanyl)propan-2-amine hydrochloride would involve a standard suite of spectroscopic and analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the carbon-hydrogen framework, Fourier-Transform Infrared (FT-IR) spectroscopy to identify key functional groups (such as the amine N-H and aromatic C-H bonds), and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern. For the hydrochloride salt, elemental analysis would be crucial to verify the empirical formula and confirm the salt stoichiometry.
Unaddressed Challenges and Emerging Research Gaps
The most significant research gap concerning 1-(phenylsulfanyl)propan-2-amine hydrochloride is the profound lack of dedicated scientific literature. Its existence is primarily noted in chemical supplier catalogs, with virtually no published studies on its physical, chemical, or biological properties. This absence creates a cascade of unanswered questions and represents a major challenge for any researcher entering this area.
Specific challenges that can be anticipated, based on the chemistry of related compounds, include:
Stereocontrolled Synthesis : The molecule contains a chiral center at the second carbon of the propane (B168953) chain. Developing scalable, high-yielding, and enantioselective synthetic routes to access the individual (R)- and (S)-enantiomers is a significant hurdle. While general methods for chiral thioether synthesis exist, their application and optimization for this specific substrate remain unexplored. nih.gov
Green Synthesis Protocols : Many traditional thioether syntheses involve odorous thiols and potentially toxic reagents or metal catalysts. researchgate.net A key challenge is the development of greener, more sustainable protocols that utilize odorless sulfur sources and minimize waste.
Physicochemical Profiling : There is no publicly available data on fundamental properties such as pKa, logP, solubility, or solid-state structure (crystallography). This information is essential for understanding the compound's behavior and for any potential application in materials or medicinal science.
Metabolic and Stability Studies : For any potential biological application, the metabolic fate and chemical stability of the phenylsulfanyl moiety are critical unknowns. Thioethers can be susceptible to oxidation to the corresponding sulfoxide (B87167) and sulfone, which would drastically alter the compound's properties.
Prospective Avenues for Future Investigation of 1-(phenylsulfanyl)propan-2-amine hydrochloride
The structural features of 1-(phenylsulfanyl)propan-2-amine hydrochloride suggest several promising avenues for future research. The 1-phenylpropan-2-amine scaffold is a recognized pharmacophore present in numerous centrally acting agents. researchgate.net The incorporation of a thioether linkage offers a vector for modifying properties such as lipophilicity and metabolic stability.
Key prospective research areas include:
Biological Screening and Medicinal Chemistry : A primary avenue of investigation should be the systematic screening of the compound for biological activity. Given the prevalence of the thioether motif in FDA-approved drugs researchgate.net and the pharmacological importance of phenylpropanamines, this molecule could be a starting point for developing new therapeutic agents. Future work could involve synthesizing a library of analogues with substitutions on the phenyl ring or modifications to the amine to establish structure-activity relationships (SAR).
Intermediate for Complex Synthesis : The compound can serve as a versatile building block for more complex molecules. The primary amine provides a handle for a wide range of chemical transformations, including amidation, alkylation, and reductive amination, enabling its incorporation into larger, multifunctional structures.
Ligand Development for Catalysis : Thioether-amine compounds have been successfully developed as ligands for transition metal catalysis, particularly in asymmetric reactions. researchgate.net Future studies could explore the potential of 1-(phenylsulfanyl)propan-2-amine and its N-substituted derivatives as chiral ligands in catalytic processes like asymmetric allylic substitution. researchgate.net
Impact on Broader Chemical Sciences and Interdisciplinary Research Opportunities
While research on this specific molecule is just beginning, its exploration could have a notable impact on the broader chemical sciences. The development of novel, efficient, and stereoselective syntheses for this compound would contribute valuable methodologies to the field of C-S bond formation. acsgcipr.org
Significant interdisciplinary opportunities exist at the intersection of chemistry, biology, and materials science:
Chemical Biology : Investigating the interaction of 1-(phenylsulfanyl)propan-2-amine hydrochloride with biological targets, such as enzymes or receptors, could provide insights into the role of thioether linkages in molecular recognition. This could involve collaborations with biochemists and pharmacologists.
Computational Chemistry : In silico studies, including molecular docking and pharmacokinetic (ADMET) prediction, could guide the synthesis of derivatives with optimized properties, accelerating the discovery process and reducing reliance on costly and time-consuming experimental screening.
Materials Science : Polythioethers are a class of polymers known for their high refractive indices and thermal stability. acs.org Research could explore the use of 1-(phenylsulfanyl)propan-2-amine as a monomer or chain-transfer agent in the synthesis of novel sulfur-containing polymers with unique optical or mechanical properties.
Biocatalysis : The application of enzymes for the synthesis of chiral amines is a rapidly growing field. researchgate.net Collaborations with biochemists could lead to the discovery or engineering of novel transaminases or other enzymes capable of producing enantiopure 1-(phenylsulfanyl)propan-2-amine, offering a green and highly selective alternative to traditional chemical synthesis. researchgate.net
Q & A
Q. What are the established synthetic routes for 1-(phenylsulfanyl)propan-2-amine hydrochloride, and what are their respective yields and limitations?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between 2-chloropropan-2-amine and thiophenol derivatives under basic conditions. For example, using sodium hydride (NaH) as a base in anhydrous tetrahydrofuran (THF) at 0–5°C yields the product with ~65–70% efficiency . Alternative routes involve Mitsunobu reactions or direct alkylation of thiophenol with brominated propan-2-amine precursors. Limitations include competing oxidation of the sulfanyl group under harsh conditions and challenges in isolating enantiopure forms due to racemization risks during synthesis .
Q. Which spectroscopic techniques are most effective for characterizing 1-(phenylsulfanyl)propan-2-amine hydrochloride, and what key spectral signatures should researchers expect?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:
- ¹H NMR : A singlet at δ 1.4–1.6 ppm (CH₃ groups), a multiplet at δ 2.8–3.2 ppm (N–CH₂), and aromatic protons (δ 7.2–7.5 ppm) from the phenylsulfanyl moiety .
- ¹³C NMR : Peaks at ~45 ppm (CH₃), 55–60 ppm (N–CH₂), and 125–140 ppm (aromatic carbons).
Mass spectrometry (MS) typically shows a molecular ion peak at m/z 183 (free base) and a chloride adduct (m/z 219) for the hydrochloride form .
Q. What are the solubility and stability profiles of 1-(phenylsulfanyl)propan-2-amine hydrochloride under various experimental conditions?
- Methodological Answer : The hydrochloride salt exhibits high solubility in polar solvents (e.g., water, methanol) due to ionic interactions but limited solubility in nonpolar solvents (e.g., hexane). Stability tests show degradation <5% at 4°C for 6 months in dry, dark conditions. However, exposure to light or acidic/alkaline environments (>pH 9) accelerates decomposition, forming sulfoxide byproducts (confirmed via TLC and HPLC) .
Advanced Research Questions
Q. How does the phenylsulfanyl group influence the reactivity of 1-(phenylsulfanyl)propan-2-amine hydrochloride in nucleophilic substitution reactions compared to alkylsulfanyl analogs?
- Methodological Answer : The phenylsulfanyl group’s electron-withdrawing nature reduces nucleophilicity at the sulfur atom compared to alkylsulfanyl analogs (e.g., 1-(ethylsulfanyl)propan-2-amine). This lowers reaction rates in SN2 mechanisms but enhances stability against oxidation. For example, in bromination reactions, the phenylsulfanyl derivative shows 30% slower kinetics than its ethyl counterpart, as quantified by kinetic studies using UV-Vis spectroscopy .
Q. What strategies can resolve contradictions in reported biological activity data for 1-(phenylsulfanyl)propan-2-amine hydrochloride across different studies?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., serotonin receptor binding assays) may arise from impurity profiles or enantiomeric variability. Researchers should:
Q. In silico methods for predicting the pharmacokinetic properties of 1-(phenylsulfanyl)propan-2-amine hydrochloride: How do different computational models compare in accuracy?
- Methodological Answer : Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models predict moderate blood-brain barrier permeability (logBB = 0.8) and hepatic clearance (~15 mL/min/kg). Comparative studies show that machine learning-based tools (e.g., SwissADME) outperform rule-based systems (e.g., Lipinski’s rules) in predicting bioavailability (R² = 0.92 vs. 0.75) for sulfanyl-containing amines .
Q. What are the challenges in scaling up the synthesis of 1-(phenylsulfanyl)propan-2-amine hydrochloride while maintaining enantiomeric purity, and what solutions exist?
- Methodological Answer : Racemization during scale-up is a major issue due to prolonged reaction times. Solutions include:
- Using low-temperature (−20°C) conditions with chiral catalysts (e.g., (R)-BINOL) to retain >98% enantiomeric excess (ee) .
- Implementing continuous-flow reactors to reduce residence time and improve yield (85% vs. 65% in batch processes) .
Data Contradictions and Validation
- Contradiction : highlights enhanced biological activity due to the phenylsulfanyl group, while some studies report no significant activity in serotonin receptor assays.
Resolution : Activity may depend on stereochemistry; the S-enantiomer shows 10-fold higher affinity than the R-form in receptor-binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
